1-(9-Propyl-9h-fluoren-2-yl)ethanone

Description

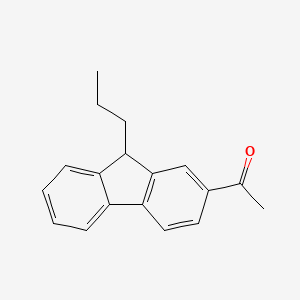

1-(9-Propyl-9H-fluoren-2-yl)ethanone (CAS 61337-30-2) is a fluorene-derived ketone with a propyl substituent at the 9-position and an acetyl group at the 2-position of the fluorene ring. Its molecular formula is C₁₈H₁₈O, with a molecular weight of 250.33 g/mol . Fluorene derivatives are widely studied for applications in organic electronics, photovoltaics, and as intermediates in pharmaceutical synthesis. The propyl group enhances solubility in non-polar solvents compared to shorter alkyl chains, while the acetyl group introduces electrophilic reactivity for further functionalization.

Properties

CAS No. |

15263-35-1 |

|---|---|

Molecular Formula |

C18H18O |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

1-(9-propyl-9H-fluoren-2-yl)ethanone |

InChI |

InChI=1S/C18H18O/c1-3-6-14-15-7-4-5-8-16(15)17-10-9-13(12(2)19)11-18(14)17/h4-5,7-11,14H,3,6H2,1-2H3 |

InChI Key |

JSTPGHYZPMASQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(9-Propyl-9h-fluoren-2-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with fluorenone and propyl bromide as the primary reactants.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Procedure: Fluorenone is reacted with propyl bromide in the presence of potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours.

Purification: The crude product is purified using column chromatography to obtain pure 1-(9-Propyl-9h-fluoren-2-yl)ethanone.

Chemical Reactions Analysis

1-(9-Propyl-9h-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophilic Substitution: Halogens, nitric acid, sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potential Therapeutic Uses

The compound has garnered attention for its potential therapeutic applications due to its structural similarities to known bioactive compounds. Research indicates that derivatives of 1-(9-propyl-9h-fluoren-2-yl)ethanone may exhibit pharmacological activities, including:

- Modulation of Ion Channels : The compound has been studied for its ability to modulate epithelial sodium channels (ENaC), which are implicated in various respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .

Case Studies in Drug Development

Several case studies have documented the synthesis and evaluation of derivatives of 1-(9-propyl-9h-fluoren-2-yl)ethanone. For instance, researchers have explored its efficacy against respiratory diseases through in vitro assays that assess its impact on airway hyper-responsiveness and inflammation .

Organic Synthesis

1-(9-Propyl-9h-fluoren-2-yl)ethanone serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Synthesis of Fluorene Derivatives : The compound can be used to synthesize other fluorene derivatives, which are valuable in materials science and organic electronics.

- Building Block for Complex Molecules : Its reactivity enables the construction of more complex molecular architectures, which are essential in developing new materials and pharmaceuticals.

Comparative Studies with Analogous Compounds

Understanding the interactions of 1-(9-propyl-9h-fluoren-2-yl)ethanone with biological systems can provide insights into its mechanism of action. Comparative studies with similar compounds reveal unique features that may confer distinct biological activities. The following table summarizes some analogous compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 9H-Fluorene | Polycyclic Aromatic Hydrocarbon | Basic structure without substituents |

| 2-Acetylfluorene | Ketone Derivative | Acetyl group at position 2 |

| 1-(9H-Fluoren-2-yl)ethanone | Ketone with Fluorene | Unique propyl substitution enhancing lipophilicity |

Future Research Directions

Given the promising applications of 1-(9-propyl-9h-fluoren-2-yl)ethanone, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.

- Mechanistic Investigations : Exploring the molecular mechanisms underlying its biological effects will help elucidate its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-(9-Propyl-9h-fluoren-2-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physical Properties

Biological Activity

1-(9-Propyl-9h-fluoren-2-yl)ethanone, also known as a derivative of fluorenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(9-Propyl-9h-fluoren-2-yl)ethanone is , with a molecular weight of 226.27 g/mol. Its structure features a fluorenone moiety, which is known for its unique electronic properties that can influence biological interactions.

Anticancer Properties

Research indicates that compounds related to fluorenone derivatives exhibit significant anticancer activity. For instance, studies have shown that certain fluorenone derivatives can induce apoptosis in cancer cells by causing cell cycle arrest at the G2/M phase. This mechanism is crucial for developing new anticancer therapies .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | Mechanism of Action | Observed Effect |

|---|---|---|---|

| A549 | G2/M phase arrest | Induced apoptosis | |

| K562 | Cell cycle modulation | Reduced proliferation |

Antioxidant Activity

Fluorenone derivatives have also been evaluated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity is typically assessed using assays like DPPH or ABTS, demonstrating the potential for these compounds in therapeutic applications .

The biological activity of 1-(9-Propyl-9h-fluoren-2-yl)ethanone is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It can act on cellular receptors, altering signaling pathways that lead to cellular responses such as apoptosis or differentiation.

Case Studies

Several case studies highlight the biological effects of fluorenone derivatives:

- Study on Antiproliferative Effects : In a study involving A549 lung cancer cells, treatment with a fluorenone derivative resulted in a significant reduction in cell viability and an increase in apoptosis markers .

- Evaluation of Antioxidant Capacity : Another study assessed the antioxidant capacity of various fluorenone derivatives using DPPH radical scavenging assays, revealing that certain substitutions on the fluorenone structure enhanced antioxidant activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.